molecular formula C13H16Cl3N3OS B12171575 2-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}propanamide CAS No. 301359-49-9

2-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}propanamide

Cat. No.: B12171575
CAS No.: 301359-49-9
M. Wt: 368.7 g/mol
InChI Key: QWKRDLFQGSXRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, 2-methyl-N-[2,2,2-trichloro-1-[[(phenylamino)thioxomethyl]amino]ethyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a propanamide backbone with multiple substituents, including a phenylamino group and a trichloroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-methyl-N-[2,2,2-trichloro-1-[[(phenylamino)thioxomethyl]amino]ethyl]- typically involves multiple steps:

    Formation of the Propanamide Backbone: This can be achieved by reacting propanoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.

    Addition of the Trichloroethyl Group: This step involves the reaction of the intermediate with trichloroacetyl chloride in the presence of a base.

    Incorporation of the Phenylamino Group: This is typically done through a nucleophilic substitution reaction using phenylamine.

    Formation of the Thioxomethyl Group: This can be achieved by reacting the intermediate with carbon disulfide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the trichloroethyl group, converting it to a less chlorinated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen and the phenylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are frequently employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Less chlorinated derivatives.

    Substitution: Various substituted amides and phenyl derivatives.

Scientific Research Applications

Propanamide, 2-methyl-N-[2,2,2-trichloro-1-[[(phenylamino)thioxomethyl]amino]ethyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can modulate enzymatic activity, interfere with receptor signaling, and bind to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2-methyl-: A simpler analog without the trichloroethyl and phenylamino groups.

    Propanamide, N-ethyl-2-methyl-: Contains an ethyl group instead of the trichloroethyl group.

    Propanamide, 2,2-dimethyl-N-phenyl-: Features a dimethyl group and a phenyl group but lacks the trichloroethyl group.

Uniqueness

Propanamide, 2-methyl-N-[2,2,2-trichloro-1-[[(phenylamino)thioxomethyl]amino]ethyl]- is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the trichloroethyl group enhances its reactivity, while the phenylamino group contributes to its potential biological activity.

Properties

CAS No.

301359-49-9

Molecular Formula

C13H16Cl3N3OS

Molecular Weight

368.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]propanamide

InChI

InChI=1S/C13H16Cl3N3OS/c1-8(2)10(20)18-11(13(14,15)16)19-12(21)17-9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,18,20)(H2,17,19,21)

InChI Key

QWKRDLFQGSXRSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.